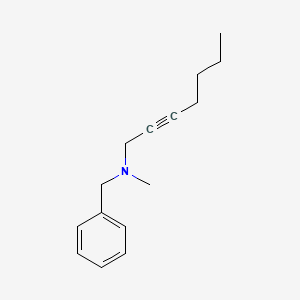

N-Benzyl-N-methylhept-2-yn-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

104257-83-2 |

|---|---|

Molecular Formula |

C15H21N |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-benzyl-N-methylhept-2-yn-1-amine |

InChI |

InChI=1S/C15H21N/c1-3-4-5-6-10-13-16(2)14-15-11-8-7-9-12-15/h7-9,11-12H,3-5,13-14H2,1-2H3 |

InChI Key |

OXAPJYXOZAHWFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCN(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of N Benzyl N Methylhept 2 Yn 1 Amine

Elucidation of Reaction Mechanisms

The chemical behavior of N-Benzyl-N-methylhept-2-yn-1-amine is dictated by the interplay of its two key functional groups: the tertiary amine and the internal alkyne. The elucidation of its reaction mechanisms involves detailed studies into the reactivity of the alkyne, the role of the amine in initiating reaction cascades, and the influence of catalysts in directing the transformations toward specific products.

Studies on Alkyne Reactivity and Transformations

The internal alkyne functionality in this compound is a site of rich chemical reactivity. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the reactivity can be inferred from the well-established transformations of related propargylamines. The unsaturation of the carbon-carbon triple bond makes it susceptible to a variety of addition reactions. For instance, reactions with electrophiles, nucleophiles, and radicals can lead to a diverse array of products.

Metal-catalyzed reactions are particularly prominent in activating the alkyne group. For example, gold and platinum catalysts are known to facilitate cycloisomerization reactions of propargylamines, leading to the formation of various nitrogen-containing heterocyclic compounds. The specific outcome of these reactions is often dependent on the substitution pattern of the alkyne and the amine, as well as the choice of catalyst and reaction conditions.

Amine-Triggered Cascade Processes

The tertiary amine group in this compound can act as an internal nucleophile or base, triggering cascade reactions. In the presence of suitable activating agents, such as electrophiles or transition metal catalysts, the amine can attack the alkyne intramolecularly. This initial cyclization step can generate a reactive intermediate, such as a zwitterion or a metal-containing species, which can then undergo further transformations.

These cascade processes are highly valuable in organic synthesis as they allow for the construction of complex molecular architectures from relatively simple starting materials in a single operation. The specific nature of the cascade is influenced by factors such as the length of the tether connecting the amine and the alkyne, the nature of the substituents, and the external reagents or catalysts employed.

Role of Catalysis in Selective Transformations

Catalysis is crucial for controlling the selectivity of transformations involving this compound. Different catalysts can steer the reaction towards different mechanistic pathways, leading to the formation of distinct products. For example, a particular transition metal catalyst might favor a cycloisomerization pathway, while another might promote a cross-coupling reaction with an external partner.

The choice of ligand on the metal catalyst can also have a profound impact on the selectivity of the reaction. Chiral ligands can be used to induce enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. The table below summarizes the catalytic systems commonly employed for transformations of propargylamines, which are analogous to this compound.

| Catalyst System | Transformation Type | Product Class |

| Gold(I) or Gold(III) salts | Cycloisomerization | Dihydropyridines, Pyrroles |

| Platinum(II) or Platinum(IV) complexes | Hydroamination/Cyclization | Enamines, Imines |

| Rhodium(I) complexes | [2+2+2] Cycloaddition | Substituted Pyridines |

| Palladium(0) complexes with ligands | Cross-Coupling Reactions | Functionalized Allenes, Enynes |

Kinetics and Thermodynamics of Formation and Conversion

A comprehensive understanding of the kinetics and thermodynamics governing the formation and conversion of this compound is essential for optimizing reaction conditions and maximizing product yields. The formation of this compound, typically through the alkylation of N-benzyl-N-methylamine with a suitable hept-2-ynyl halide or sulfonate, is subject to kinetic control. The rate of this SN2 reaction is influenced by factors such as the concentration of reactants, the choice of solvent, and the reaction temperature.

The thermodynamics of the formation reaction are generally favorable, driven by the formation of a stable carbon-nitrogen bond. However, the potential for side reactions, such as elimination or overalkylation, needs to be considered.

The conversion of this compound into other products through the various reaction pathways discussed above is also governed by kinetic and thermodynamic principles. For instance, in a catalyzed cycloisomerization reaction, the rate of the reaction will depend on the concentration of the substrate and the catalyst, as well as the temperature. The distribution of products in a reaction that can lead to multiple isomers will be determined by the relative thermodynamic stabilities of the products and the activation energies for their formation.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the thermodynamics and kinetics of these transformations by modeling the energies of reactants, intermediates, transition states, and products.

Radical Intermediates and Electrochemical Pathways

While many reactions of this compound proceed through ionic or pericyclic mechanisms, the involvement of radical intermediates cannot be discounted, particularly under specific reaction conditions such as photolysis, radiolysis, or in the presence of radical initiators.

Generation and Trapping of Reactive Species

Radical species derived from this compound can be generated through various means. For example, homolytic cleavage of a C-H bond adjacent to the nitrogen atom or the alkyne could generate a carbon-centered radical. Single-electron transfer (SET) from or to the molecule, which can be induced electrochemically or by certain reagents, can lead to the formation of radical cations or radical anions. beilstein-journals.org

Once generated, these reactive radical intermediates can undergo a variety of transformations, including intramolecular cyclization, addition to other unsaturated systems, or fragmentation. The study of these radical pathways often involves the use of radical trapping agents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which can react with the transient radical species to form stable adducts that can be isolated and characterized.

Electrochemical methods offer a powerful tool for both generating and studying radical intermediates of this compound. nih.gov Cyclic voltammetry, for instance, can be used to determine the oxidation and reduction potentials of the molecule, providing information about the ease of formation of its radical cation and radical anion. Bulk electrolysis can be used to generate these radical species in larger quantities, allowing for their spectroscopic characterization or for their participation in preparative-scale reactions. nih.gov The electrochemical N-formylation of amines, for example, can proceed through the oxidation of a hemiaminal intermediate. nih.gov

Hydrogen Atom Transfer (HAT) Reactivity

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor molecule to a radical species. In the context of this compound, the most susceptible positions for HAT are the benzylic C-H bonds and the C-H bonds alpha to the nitrogen atom.

The benzylic C-H bonds are activated due to the ability of the adjacent phenyl ring to stabilize the resulting benzylic radical through resonance. Studies on similar benzylic systems, such as benzyl (B1604629) alcohols, have shown that the rate of HAT to N-oxyl radicals can be predicted based on the electronic properties of the substituents on the aromatic ring and the nature of the radical acceptor. nih.gov For instance, electron-donating groups on the phenyl ring would be expected to increase the rate of HAT by stabilizing the forming radical cation-like transition state.

Similarly, the C-H bonds on the methyl and methylene (B1212753) groups attached to the nitrogen are activated by the adjacent nitrogen atom. The reactivity of alkylamines in HAT reactions has been shown to be influenced by steric effects and the ability of the amine to form hydrogen-bonded prereaction complexes. canada.ca In reactions with radicals like the benzyloxyl radical, the formation of a hydrogen bond between the radical and the amine lone pair can facilitate the subsequent hydrogen abstraction. canada.ca

The general mechanism for a radical-mediated HAT from the benzylic position of this compound can be depicted as follows:

Initiation: Radical Initiator → 2 R•

Propagation: R• + C₆H₅CH₂N(CH₃)CH₂C≡C(CH₂)₃CH₃ → RH + C₆H₅ĊHN(CH₃)CH₂C≡C(CH₂)₃CH₃ (Benzylic radical) or R• + C₆H₅CH₂N(CH₃)CH₂C≡C(CH₂)₃CH₃ → RH + C₆H₅CH₂N(ĊH₂)CH₂C≡C(CH₂)₃CH₃ (α-amino radical)

The resulting carbon-centered radicals can then participate in various subsequent reactions, such as dimerization, oxidation, or addition to unsaturated systems. nih.gov

Cyclization and Rearrangement Pathways

The presence of both an amine and an alkyne functionality within the same molecule opens up numerous possibilities for intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals or initiated by radicals.

Intramolecular Cycloisomerization Reactions

Intramolecular cycloisomerization reactions of alkynylamines are powerful methods for the synthesis of nitrogen-containing heterocyclic compounds. Gold catalysts, in particular, have emerged as highly effective for activating alkyne moieties towards nucleophilic attack. frontiersin.orgacs.org

In a potential cycloisomerization of this compound, a gold(I) catalyst would coordinate to the alkyne, rendering it more electrophilic. The pendant nitrogen atom can then act as an intramolecular nucleophile, attacking the activated alkyne. This can proceed via two main pathways: an exo-dig or an endo-dig cyclization.

5-exo-dig cyclization: This would lead to the formation of a five-membered ring, a dihydropyrrole derivative.

6-endo-dig cyclization: This pathway would result in a six-membered ring, a tetrahydropyridine (B1245486) derivative. acs.org

The regioselectivity of the cyclization is often influenced by the substitution pattern of the alkyne and the nature of the catalyst and ligands. frontiersin.orgrsc.org For instance, gold-catalyzed cycloisomerization of 1,5-enynes has been shown to proceed through various mechanistic manifolds depending on the catalyst system. nih.gov

Below is a table summarizing potential cycloisomerization products of analogous alkynylamines found in the literature.

| Catalyst System | Substrate Type | Major Product Type | Reference |

| PPh₃AuCl/AgOTf | Alkynylamide with alkylidenecyclopropane | Polycyclic enlarged ring | rsc.org |

| JohnphosAuCl/NaBARF | Alkynylamide with alkylidenecyclopropane | Spiropolycyclic product | rsc.org |

| Gold(I) | 3-enynamides | Doubly cyclized product | frontiersin.org |

| Gold(I) | 5-Alkynylamines | 2,3,4,5-tetrahydropyridines | acs.org |

| Gold(I) | o-alkynylnitrobenzenes | α-oxo gold carbenes | nih.gov |

Rearrangements Involving Alkynyl and Amine Functionalities

Beyond simple cycloisomerization, this compound can potentially undergo more complex rearrangement reactions. These can be initiated by various means, including base catalysis or radical processes.

A study on the base-catalyzed cyclization of N-benzyl-N-methyl-propiolamides, a related class of compounds, demonstrated the formation of α-methylene-β-lactams via a 4-exo-dig cyclization. researchgate.net This suggests that under basic conditions, deprotonation of the carbon alpha to the benzyl group could initiate a cyclization cascade.

Radical-mediated pathways can also lead to significant molecular rearrangements. mdpi.comresearchgate.net For example, the addition of a radical to the alkyne moiety can trigger a cascade of events, including intramolecular hydrogen atom transfer (HAT) or group migrations. A 1,5-HAT, for instance, could occur from the benzylic position to a vinyl radical formed after initial radical addition to the alkyne. researchgate.net Such cascade reactions are powerful tools for building molecular complexity from simple precursors. nih.govrsc.org

A ruthenium-catalyzed reaction of 3-benzyl but-1-ynyl ethers has been reported to result in a tandem dealkoxylation and transfer hydrogenation, yielding 1,3-dienes and benzaldehyde (B42025). nih.gov This highlights the potential for the benzyl group to be involved in hydrogen transfer processes that facilitate rearrangement.

The following table outlines some rearrangement reactions observed in analogous systems.

| Reaction Type | Catalyst/Initiator | Key Transformation | Resulting Structure | Reference |

| Base-catalyzed cyclization | t-BuOK | 4-exo-dig cyclization | α-methylene-β-lactam | researchgate.net |

| Radical cascade | Photoredox | Iminyl radical cyclization/alkynylation | Complex nitrogen heterocycles | nih.gov |

| Ruthenium-catalyzed rearrangement | TpRu(PPh₃)(CH₃CN)₂PF₆ | Dealkoxylation/transfer hydrogenation | 1,3-dienes and benzaldehyde | nih.gov |

| Radical trifunctionalization | Photoredox | Addition/1,5-HAT/cyclization | Functionalized ketones | mdpi.com |

Derivatization and Functionalization Strategies of N Benzyl N Methylhept 2 Yn 1 Amine

Modification of the Hept-2-yn-1-amine Moiety

The hept-2-yn-1-amine core of the molecule presents two primary sites for chemical transformation: the terminal alkyne and the tertiary amine.

The terminal triple bond is a highly versatile functional group that can participate in a variety of addition and coupling reactions.

Hydration: The hydration of the terminal alkyne in N-Benzyl-N-methylhept-2-yn-1-amine can lead to the formation of a methyl ketone. This transformation is typically catalyzed by mercury salts, but due to toxicity concerns, gold- and other transition-metal-catalyzed methods are now more common. For instance, gold(III)-catalyzed hydration of N-(diphenylphosphinoyl)propargyl amines has been shown to produce β-amino ketones with high regioselectivity. nih.gov Applying similar conditions to this compound would be expected to yield N-Benzyl-N-methyl-1-aminoheptan-2-one.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond can yield di- or tetra-halogenated derivatives. The reaction with one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com Further addition of the halogen leads to a tetrahaloalkane. masterorganicchemistry.com The reaction of terminal alkynes with iodine on unactivated alumina (B75360) can form (E)-diiodoalkenes. researchgate.net These halogenated derivatives can serve as intermediates for further functionalization, such as cross-coupling reactions.

Cycloaddition Reactions: The alkyne functionality is an excellent participant in various cycloaddition reactions, providing access to a wide range of heterocyclic systems. libretexts.org

[3+2] Cycloadditions (Huisgen Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.gov Reacting this compound with an azide, for instance, benzyl (B1604629) azide, in the presence of a copper(I) catalyst would yield a highly functionalized triazole. nih.gov

[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes as dienophiles, electron-deficient alkynes can participate in Diels-Alder reactions. libretexts.org Derivatization of the alkyne in this compound to increase its electrophilicity could enable its use in such cycloadditions.

Other Cycloadditions: Gold-catalyzed cycloadditions of propargyl derivatives with various partners have been developed, leading to complex heterocyclic structures. ntnu.edu For example, gold(I)-catalyzed reactions of propargyl acetals can undergo [2+3] or [2+5] cycloadditions. ntnu.edu

The following table summarizes some key reactions at the alkyne unit:

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Hydration | Au(III) catalyst, H₂O | N-Benzyl-N-methyl-1-aminoheptan-2-one |

| Bromination | Br₂, CCl₄ | (E)-1,2-Dibromo-N-benzyl-N-methylhept-1-en-3-amine |

The tertiary amine in this compound can undergo several transformations, primarily involving oxidation or reactions that lead to the cleavage of the N-alkyl or N-benzyl bonds. The lone pair of electrons on the nitrogen atom also allows for quaternization.

N-Oxide Formation: Oxidation of the tertiary amine with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding N-oxide. This transformation can alter the electronic properties and biological activity of the molecule.

Quaternization: Reaction with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and can be used to modify the solubility and biological interactions of the parent compound.

Diversification of the N-Benzyl and N-Methyl Groups

The N-benzyl and N-methyl substituents provide further opportunities for structural diversification.

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring, likely at the para and ortho positions.

Halogenation: Using a Lewis acid catalyst with a halogen (e.g., Br₂/FeBr₃) would result in the corresponding halogenated benzyl derivative.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, further extending the molecular scaffold.

Benzylic C-H Functionalization: More recent methods allow for the direct functionalization of the benzylic C-H bond. For example, a synergistic approach using single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been shown to achieve Csp³–H arylation at the N-benzylic position of benzylamines. rsc.org This would allow for the direct coupling of an aryl group to the benzylic carbon of this compound.

The N-benzyl and N-methyl groups can be cleaved under specific conditions, allowing for the synthesis of secondary or primary amines, which can then be further functionalized.

N-Debenzylation: The benzyl group is a common protecting group for amines and can be removed through various methods.

Hydrogenolysis: Catalytic hydrogenation over palladium on carbon (Pd/C) is a standard method for N-debenzylation. organic-chemistry.org However, this method may also reduce the alkyne functionality.

Oxidative Cleavage: Reagents such as potassium tert-butoxide/DMSO and O₂ can effect the N-debenzylation of a variety of nitrogen-containing heterocycles and could potentially be applied to this compound. researchgate.net

With Phosgene (B1210022) or Triphosgene: Tertiary amines bearing a benzyl group can react with phosgene or its safer equivalent, triphosgene, to yield carbamoyl (B1232498) chlorides after cleavage of the benzyl group. nih.gov

N-Demethylation: The removal of the methyl group is also a feasible transformation.

Von Braun Reaction: Reaction with cyanogen (B1215507) bromide (CNBr) followed by hydrolysis is a classical method for the N-demethylation of tertiary amines. nih.gov

With Chloroformates: Reagents like α-chloroethyl chloroformate can selectively N-demethylate tertiary amines. nih.gov The reaction proceeds through a carbamate (B1207046) intermediate, which is then hydrolyzed to give the secondary amine. google.com

Polonovski Reaction: The iron salt-mediated Polonovski reaction is an efficient method for the N-demethylation of certain tertiary amine alkaloids and could be applicable here. nih.gov

The following table outlines some dealkylation strategies:

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| N-Debenzylation | H₂, Pd/C | N-Methylhept-2-yn-1-amine |

Synthesis of Structural Analogs for Comparative Studies

The synthesis of structural analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR). For this compound, the generation of a library of related molecules allows for a systematic evaluation of how modifications to its core structure influence its biological activity. These comparative studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

The synthetic strategies for generating analogs of this compound typically involve modifications at three key positions: the benzyl group, the N-methyl group, and the heptynyl chain.

Modification of the Benzyl Group:

The aromatic benzyl moiety is a prime target for functionalization to explore electronic and steric effects. A common method for introducing diversity at this position is through the reductive amination of a variety of substituted benzaldehydes with N-methylhept-2-yn-1-amine. This reaction, typically carried out in the presence of a reducing agent like sodium borohydride, is a versatile and widely used method for preparing N-benzylamines. nih.gov

Substituents on the phenyl ring can be varied to include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) at the ortho, meta, and para positions. The introduction of these groups can significantly impact the electronic environment of the molecule and its interaction with biological targets.

Table 1: Representative Analogs with Modified Benzyl Moieties

| Compound ID | R Group on Benzyl Ring | Synthetic Precursor (Aldehyde) |

| 1a | 4-Methoxy | 4-Methoxybenzaldehyde |

| 1b | 4-Chloro | 4-Chlorobenzaldehyde |

| 1c | 3-Nitro | 3-Nitrobenzaldehyde |

| 1d | 2-Trifluoromethyl | 2-Trifluoromethylbenzaldehyde |

| 1e | Unsubstituted (Parent) | Benzaldehyde (B42025) |

Modification of the N-Alkyl Group:

The replacement of the N-methyl group with other alkyl substituents can probe the steric requirements of the binding site. This can be achieved by reacting N-benzylhept-2-yn-1-amine with various alkyl halides. Alternatively, analogs can be synthesized by the reductive amination of benzaldehyde with the corresponding primary amine, N-alkylhept-2-yn-1-amine.

Table 2: Representative Analogs with Modified N-Alkyl Groups

| Compound ID | N-Alkyl Group | Synthetic Precursor (Amine) |

| 2a | Ethyl | N-Ethylhept-2-yn-1-amine |

| 2b | Propyl | N-Propylhept-2-yn-1-amine |

| 2c | Isopropyl | N-Isopropylhept-2-yn-1-amine |

| 2d | Hydrogen | N-Benzylhept-2-yn-1-amine |

Modification of the Alkynyl Chain:

Furthermore, the terminal end of the alkyne can be functionalized. For example, a terminal alkyne can undergo a Sonogashira coupling with various aryl halides to introduce additional aromatic groups, significantly altering the molecule's shape and electronic properties.

Table 3: Representative Analogs with Modified Alkynyl Chains

| Compound ID | Alkynyl Chain | Key Synthetic Precursor (Alkyne) |

| 3a | Hex-2-yn-1-yl | 1-Hexyne |

| 3b | Oct-2-yn-1-yl | 1-Octyne |

| 3c | 4-Phenylbut-2-yn-1-yl | 4-Phenyl-1-butyne |

The synthesis of these structural analogs allows for a comprehensive SAR study. By systematically altering each part of the this compound molecule and assessing the corresponding changes in biological activity, researchers can build a detailed model of the pharmacophore. This knowledge is invaluable for the rational design of more potent and selective compounds for further investigation. The synthesis of related N-benzyl derivatives has been a key strategy in the development of various biologically active compounds. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Benzyl N Methylhept 2 Yn 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as N-Benzyl-N-methylhept-2-yn-1-amine, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR and ¹³C NMR for Connectivity and Stereochemistry

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629), methyl, and heptynyl groups. Based on data from analogous compounds like N-benzylprop-2-yn-1-amine, the expected chemical shifts can be predicted. rsc.org

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm would correspond to the five protons of the phenyl ring. rsc.orgrsc.org

Benzylic Protons (-CH₂-Ph): A singlet at approximately δ 3.5-3.8 ppm would be characteristic of the two protons of the benzylic methylene (B1212753) group. rsc.org

N-Methyl Protons (-N-CH₃): A singlet for the three protons of the N-methyl group would likely appear around δ 2.2-2.4 ppm.

Propargylic Protons (-N-CH₂-C≡): The two protons on the carbon adjacent to the nitrogen and the alkyne would be expected to resonate as a triplet around δ 3.3-3.4 ppm.

Alkyl Protons (Heptynyl Chain): The protons of the butyl group attached to the alkyne would show characteristic multiplets in the upfield region (δ 0.9-2.2 ppm). The terminal methyl group would appear as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons (Benzyl Group): The carbons of the phenyl ring would produce signals in the δ 127-140 ppm region. rsc.orgrsc.org The quaternary carbon to which the methylene group is attached would be found at the downfield end of this range.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group would be expected to show signals in the range of δ 70-90 ppm. rsc.org

Benzylic Carbon (-CH₂-Ph): The carbon of the benzylic methylene group would likely appear around δ 58-60 ppm.

N-Methyl Carbon (-N-CH₃): The N-methyl carbon would resonate at approximately δ 42-44 ppm.

Propargylic Carbon (-N-CH₂-C≡): The carbon adjacent to the nitrogen and the triple bond is expected around δ 45-48 ppm.

Alkyl Carbons (Heptynyl Chain): The sp³ hybridized carbons of the butyl chain would appear in the upfield region of the spectrum (δ 13-31 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.4 (m) | 127.0 - 129.0 |

| Aromatic C (quaternary) | - | ~139.0 |

| -CH₂-Ph | 3.5 - 3.8 (s) | 58.0 - 60.0 |

| -N-CH₃ | 2.2 - 2.4 (s) | 42.0 - 44.0 |

| -N-CH₂-C≡ | 3.3 - 3.4 (t) | 45.0 - 48.0 |

| -C≡C-CH₂- | - | 70.0 - 90.0 |

| -C≡C-CH₂- | 2.1 - 2.3 (m) | 18.0 - 20.0 |

| -CH₂-CH₂-CH₃ | 1.3 - 1.5 (m) | 22.0 - 31.0 |

| -CH₂-CH₃ | 0.9 (t) | 13.0 - 14.0 |

Data is predicted based on analogous structures and general NMR principles.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To confirm the structural assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene groups in the heptynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity between different functional groups, such as the correlation between the benzylic protons and the aromatic carbons, or the N-methyl protons and the propargylic methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations would be expected between the benzylic protons and the ortho-protons of the benzyl group.

While specific 2D NMR data for this compound is not available, the application of these techniques is standard for the structural elucidation of novel organic molecules. ugm.ac.id

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₁₅H₂₁N. The high accuracy of HRMS is critical in distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be particularly useful for the analysis of this compound in complex mixtures, for example, in monitoring the progress of a synthesis reaction or analyzing its metabolites. researchgate.net The compound would first be separated from other components on an LC column, and then the eluted fractions would be introduced into the mass spectrometer for detection and identification. In a study on a related compound, N-benzyl-N-methyldecan-1-amine, LC-MS was used to confirm the molecular weight of the synthesized molecule. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Determination

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound is expected to be amenable to GC-MS analysis. This method would be valuable for determining the purity of a synthesized sample and for identifying any byproducts. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern.

The expected fragmentation pattern for this compound would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable benzylic cation (m/z 91) or a resonance-stabilized propargyl cation fragment.

Loss of a methyl group: Loss of the N-methyl group (a loss of 15 Da) from the molecular ion.

Fragmentation of the heptynyl chain: Cleavage at various points along the alkyl chain.

The analysis of secondary metabolites from various organisms by GC-MS has been widely reported, demonstrating its utility in identifying a wide range of organic compounds. nih.govresearchgate.net

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Expected Information for this compound |

| ¹H NMR | Structural Elucidation | Chemical shifts and coupling constants for all protons. |

| ¹³C NMR | Structural Elucidation | Chemical shifts for all unique carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity Analysis | Confirmation of atomic connectivity and structural assignment. |

| HRMS | Molecular Formula Determination | Exact mass and elemental composition. |

| LC-MS | Separation and Identification | Analysis in complex mixtures, reaction monitoring. |

| GC-MS | Purity and Product Determination | Retention time, molecular ion, and fragmentation pattern. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods would confirm the presence of its key structural features: the tertiary amine, the internal alkyne, the benzyl group, and the aliphatic chain.

In a hypothetical analysis, the IR spectrum would display characteristic absorption bands. As a tertiary amine, this compound lacks N-H bonds, so the characteristic N-H stretching and bending vibrations seen in primary and secondary amines would be absent. achemblock.com Key expected peaks would include:

C-N Stretching: Vibrations for the tertiary amine C-N bonds would appear in the 1250-1020 cm⁻¹ region.

Alkyne C≡C Stretch: The internal, non-terminal alkyne (C≡C) bond would exhibit a weak absorption band around 2260-2190 cm⁻¹. Its intensity is often low due to the symmetrical nature of the substitution around the triple bond.

Aromatic C-H and C=C Stretching: The benzyl group would show sharp peaks above 3000 cm⁻¹ corresponding to aromatic C-H stretching and a series of bands between 1600-1450 cm⁻¹ for the C=C ring stretching.

Aliphatic C-H Stretching: The methyl and heptynyl groups would produce strong bands in the 2975-2850 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C≡C stretching vibration of the internal alkyne, which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, making it a key diagnostic tool. researchgate.net Aromatic ring vibrations also give rise to distinct Raman signals.

While general principles are well-established, specific, experimentally-derived IR and Raman spectral data tables for this compound are not present in the surveyed scientific literature. Characterization is often reported for related compounds, such as derivatives of N-benzyl-N-methylprop-2-yn-1-amine, where techniques like FT-IR are used to confirm molecular structures after synthesis. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Alkyne | C≡C Stretch | 2260-2190 | Weak to Medium | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Strong | Medium to Strong |

| Amine | C-N Stretch | 1250-1020 | Medium | Weak |

| Aliphatic | C-H Stretch | 2975-2850 | Strong | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, yielding exact bond lengths, bond angles, and conformational details.

For a successful analysis, the compound must first be grown as a single, high-quality crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be deduced.

Although X-ray crystallography has been used to determine the structures of various N-benzyl derivatives and metal complexes of related ligands researchgate.netresearchgate.net, a search of crystallographic databases and scientific literature did not yield any published crystal structures specifically for this compound or its simple salts. Therefore, no experimental data on its unit cell parameters, bond distances, or crystal packing is available.

Table 2: Hypothetical Crystallographic Data Points

| Parameter | Information Provided | Status for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The specific symmetry elements of the crystal. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. | Data Not Available |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | Data Not Available |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a synthetic compound like this compound, chromatographic methods are essential for assessing its purity, monitoring the progress of its synthesis, and for separating it from byproducts or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Since this compound is a chiral molecule (due to the stereocenter at the propargylic position if the alkyne is substituted asymmetrically, which is not the case here, or if it undergoes certain reactions), chiral HPLC would be the method of choice for determining its enantiomeric excess (ee). This is crucial in stereoselective synthesis.

The separation of enantiomers requires a chiral stationary phase (CSP). The choice of column and mobile phase is critical. For tertiary amines, reversed-phase columns (e.g., C18) are common, but peak tailing can be an issue due to interactions between the basic amine and residual silanol (B1196071) groups on the silica (B1680970) support. This can often be mitigated by using end-capped columns or adding mobile phase modifiers like triethylamine (B128534) (TEA).

While HPLC methods are documented for related compounds, including other benzylamines and their derivatives nih.gov, specific HPLC conditions for the analysis or enantiomeric separation of this compound have not been published.

Table 3: General Parameters for HPLC Method Development

| Parameter | Typical Conditions for Tertiary Amines | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (for ee); C18 or C8 (for purity) | To provide the separation medium. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium (B1175870) acetate) or additives (e.g., TEA, formic acid). | To carry the sample through the column. |

| Flow Rate | 0.5 - 1.5 mL/min | To control the speed of the separation. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel), one can quickly visualize the disappearance of starting materials and the appearance of the product.

For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check for the presence of impurities before workup and purification. The separation is based on the differential partitioning of components between the stationary phase (the plate coating) and the mobile phase (the eluting solvent). The position of the compound is reported as a Retention Factor (Rƒ), calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

The polarity of the solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be adjusted to achieve good separation between the starting materials (e.g., an amine and an alkyl halide) and the more nonpolar tertiary amine product. Visualization is typically achieved under UV light, which would illuminate the benzyl group, or by staining with a reagent like potassium permanganate.

While TLC is a standard procedure in organic synthesis researchgate.net, specific Rƒ values and solvent systems for this compound are not documented in the available literature.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-methylprop-2-yn-1-amine |

| (N1-benzyl-N1,N2,N2-trimethylethane-1,2-diamine) |

Computational Chemistry and Theoretical Studies on N Benzyl N Methylhept 2 Yn 1 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, providing insights into the transition states and intermediates that govern a chemical transformation.

For a molecule like N-Benzyl-N-methylhept-2-yn-1-amine, DFT calculations can be employed to explore various reaction pathways, such as additions to the alkyne functionality or reactions at the amine center. For instance, in a hypothetical hydroamination reaction, DFT could be used to model the approach of an amine to the alkyne, the formation of any intermediates (like a pi-complex), the transition state for the bond formation, and the final product. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for obtaining accurate results. acs.orgnih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Intermediate | Pi-complex | -2.5 |

| Transition State | C-E bond formation | +15.8 |

| Product | Adduct | -20.3 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for an electrophilic addition to an alkyne.

These studies would reveal the preferred sites for electrophilic or nucleophilic attack by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate a comprehensive energetic profile of a chemical reaction. researchgate.net This profile is essential for determining the reaction's feasibility, kinetics (via the activation energy), and thermodynamics.

Molecular Modeling and Dynamics Simulations

While QM methods provide detailed electronic information, they are often computationally expensive for large systems or long timescales. Molecular modeling and dynamics simulations offer a complementary approach to study the conformational behavior and interactions of molecules.

The hept-2-yn-1-amine portion of the molecule possesses significant conformational flexibility around its single bonds. A thorough conformational analysis is crucial for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular mechanics force fields (e.g., MMFF94, AMBER) can be used to perform a systematic search of the conformational space. This would involve rotating the dihedral angles of the heptynyl chain and calculating the potential energy of each conformation. The results would identify low-energy conformers and the energy barriers between them. This information is critical for understanding which shapes the molecule is likely to adopt in different environments.

Table 2: Hypothetical Relative Energies of Hept-2-yn-1-amine Chain Conformers

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.8 |

| Eclipsed (Transition State) | 120° | 3.5 |

Note: This table provides an illustrative example of the relative energies of different conformers of a simple alkyl chain.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in the presence of other molecules, such as a catalyst or solvent molecules. nih.govnih.gov In these simulations, the movements of all atoms in the system are calculated over time by solving Newton's equations of motion.

MD simulations can provide insights into how the molecule binds to the active site of a catalyst, revealing the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. numberanalytics.com Similarly, simulations in different solvents can show how the solvent molecules arrange themselves around the solute and influence its conformation and reactivity. nih.gov This is particularly important for understanding reactions that are sensitive to solvent effects.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as NMR and IR spectra. These predictions can aid in the identification and characterization of new compounds and can help to interpret experimental spectra.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide theoretical chemical shifts (¹H and ¹³C) and coupling constants. nih.govacs.org By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of the synthesized molecule. Discrepancies between the calculated and experimental spectra can also point to interesting structural or electronic features. acs.org

Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum. The calculated frequencies and their corresponding intensities can be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (alkyne, C2) | 82.5 | 81.9 |

| C (alkyne, C3) | 78.1 | 77.5 |

| CH₂ (adjacent to N) | 55.4 | 54.8 |

| N-CH₃ | 42.9 | 42.5 |

| Benzyl (B1604629) CH₂ | 60.1 | 59.7 |

Note: The values are for illustrative purposes to show the typical agreement between predicted and experimental data.

Rational Design of Derivatives

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the rational design of derivatives for the compound this compound through computational chemistry and theoretical approaches were identified. The existing body of research focuses on related but structurally distinct molecules.

For instance, computational studies and structure-activity relationship (SAR) analyses have been conducted on compounds such as N-benzyl-N-methylprop-2-yn-1-amine and N-benzyl-N-methyldecan-1-amine. nih.govresearchgate.netfrontiersin.orgnih.gov These investigations explore how modifications to the alkyl chain length or the aromatic benzyl group can influence the biological activity of those specific molecules. frontiersin.orgnih.gov Research into other N-benzyl derivatives has also led to the identification of potent inhibitors for various biological targets through systematic chemical modifications and in-silico screening. nih.govnih.govmdpi.com

However, these findings are specific to the scaffolds studied and cannot be directly extrapolated to this compound. The unique structural features of the hept-2-yn-1-amine backbone would require its own dedicated computational analysis to understand its interaction with potential biological targets and to guide the rational design of its derivatives. Such studies would typically involve molecular docking simulations, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) modeling to predict the therapeutic potential of novel, related compounds.

Without published research on this compound itself, it is not possible to provide detailed findings or data tables concerning the rational design of its derivatives.

Potential Applications in Chemical Synthesis and Materials Science

Precursors in Polymer Chemistry and Functional Materials

There is currently no available scientific literature detailing the application of N-Benzyl-N-methylhept-2-yn-1-amine as a precursor in polymer chemistry or in the development of functional materials.

Ligands and Catalysts in Metal-Catalyzed Reactions

Research has shown that This compound can be utilized as a substrate in metal-catalyzed reactions, specifically in Titanium-Magnesium-catalyzed carbozincation. In one study, the related compound N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine underwent a Ti-Mg-catalyzed heterocyclization with Et2Zn (diethylzinc). This reaction demonstrates the compound's ability to participate in complex transformations mediated by transition metal catalysts. The Ti(OPr-i)4-EtMgBr catalytic system is effective for the carbozincation of 2-alkynylamines like this compound when treated with diethylzinc (B1219324).

Building Blocks for Complex Organic Molecules

This compound serves as a building block for the synthesis of more complex organic structures, particularly nitrogen-containing heterocycles.

The Ti-Mg-catalyzed heterocyclization of a derivative of This compound has been employed to synthesize substituted piperidines. Specifically, the reaction of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with diethylzinc in the presence of a titanium catalyst leads to the formation of (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine. This transformation highlights the utility of the this compound scaffold in constructing nitrogen-containing cyclic systems.

Methodology Development in Organic Synthesis

The use of This compound and its derivatives in the aforementioned Ti-Mg-catalyzed carbozincation contributes to the development of new synthetic methodologies. This reaction provides a regio- and stereoselective method for the formation of nitrogen-containing olefins. The proposed mechanism for this carbozincation of N-homoallyl-substituted propargylamine (B41283) with diethylzinc in the presence of catalytic amounts of Ti(OPr-i)4 and EtMgBr expands the toolkit available to synthetic chemists for the construction of complex molecules.

Research Findings on the Catalyzed Heterocyclization of a this compound Derivative

| Reactant | Catalyst System | Reagent | Product | Application |

| N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine | Ti(OPr-i)4-EtMgBr | Et2Zn | (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine | Synthesis of substituted piperidines |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of propargylamines, including N-Benzyl-N-methylhept-2-yn-1-amine, is predominantly achieved through the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. While effective, current research is intensely focused on developing new catalytic systems that offer improved yields, milder reaction conditions, and greater control over selectivity.

Transition metals, particularly copper, have historically dominated this area due to their reactivity and low cost. rsc.org However, modern research explores a wider palette of metals and novel catalyst designs. Zinc-based catalysts, such as ZnO nanoparticles and Zn(OTf)₂, have emerged as effective, recyclable, and less toxic alternatives for solvent-free A³ couplings. rsc.org Silver-catalyzed systems, using reagents like silver iodide, have shown particular efficacy for reactions involving aliphatic aldehydes in aqueous media. organic-chemistry.org

A significant trend is the development of catalysts supported on materials that allow for easy recovery and reuse, a key principle of green chemistry. Examples include copper iodide (CuI) supported on Amberlyst A-21 and copper nanoparticles on titanium dioxide (CuNPs/TiO₂), which facilitate propargylamine (B41283) synthesis under solvent-free conditions with multiple successful recovery cycles. rsc.org Another innovative approach involves the direct activation of C-H bonds, bypassing the need for pre-functionalized starting materials. A cooperative catalytic system using B(C₆F₅)₃ and an organocopper complex has been developed for the direct conversion of N-alkylamines to N-propargylamines, a method applicable to complex molecules. nih.gov

Future work will likely focus on designing catalysts that provide high enantioselectivity, which is crucial for pharmaceutical applications. nih.gov Chiral ligands, such as QUINAP and PyBox derivatives in conjunction with copper salts, have enabled the asymmetric synthesis of propargylamines, and the discovery of more robust and versatile chiral catalysts remains a primary objective. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Substrates | Conditions | Key Advantages |

|---|---|---|---|

| ZnO Nanoparticles | Aldehydes, Amines, Alkynes | Solvent-free | Recyclable, Tolerant to various functional groups |

| Zn(OTf)₂ | Aldehydes, Amines, Phenylacetylene | 100 °C, Solvent-free | Inexpensive, Low catalyst loading, Recyclable |

| CuI on Amberlyst A-21 | Ketones, Amines, Alkynes | Solvent-free | Effective for less reactive ketones (KA² coupling) |

| CuNPs/TiO₂ | Aldehydes, Amines, Alkynes | 70 °C, Solvent-free | Low catalyst loading (0.5 mol%), Reusable |

| B(C₆F₅)₃ / Organocopper | N-Alkylamines, Trimethylsilyl alkynes | Oxidant-free | Direct C-H activation, High diastereoselectivity |

| CuBr / (R)-QUINAP | Aldehydes, Amines, Alkynes | Room Temperature | High enantioselectivity and diastereoselectivity |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry is rapidly transitioning from a niche technology to a mainstream tool in organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. umontreal.ca The synthesis of alkynes and their derivatives, including propargylamines, is particularly well-suited for flow systems. rsc.orgresearchgate.net

Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to cleaner reactions and higher yields. fu-berlin.de This is especially important for exothermic reactions or those involving hazardous or unstable intermediates, which can be generated and consumed in situ within the small volume of the reactor, minimizing risk. rsc.orgrsc.org For instance, a microwave-assisted continuous-flow organic synthesis (MACOS) protocol using thin films of copper or gold as catalysts has been successfully developed for multicomponent propargylamine synthesis, achieving high conversion rates with diverse substrates. nih.gov

The integration of flow reactors with automated platforms represents a paradigm shift in chemical research. fu-berlin.de These systems can perform rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal synthesis pathways. rsc.org By connecting multiple flow modules, automated platforms can execute multi-step syntheses, including in-line purification, without manual intervention. This approach not only accelerates the discovery of new reactions and molecules like this compound but also facilitates the creation of large compound libraries for screening purposes.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. rsc.orgacs.org For propargylamine synthesis, research is actively pursuing more environmentally benign methodologies that reduce waste, eliminate hazardous solvents, and improve atom economy. rsc.org

A major focus is the use of solvent-free (neat) reaction conditions, which have been successfully applied using various catalysts like ZnO and CuNPs/TiO₂. rsc.org This approach eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. When a solvent is necessary, water is the ideal green choice, and several catalytic systems, such as those using silver iodide or gold(III) salen complexes, have been shown to work efficiently in aqueous media. organic-chemistry.orgorganic-chemistry.org

Advanced Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, complementing experimental work. rsc.org Methods such as Density Functional Theory (DFT) are increasingly used to elucidate reaction mechanisms, predict molecular properties, and guide the rational design of new catalysts. compchemday.org

For the synthesis of this compound, computational studies can model the entire catalytic cycle of the A³ coupling. This allows researchers to understand transition states, activation energies, and the role of ligands, thereby predicting which catalyst designs will be most efficient and selective. For example, simulations can help explain the origins of enantioselectivity in asymmetric catalysis, accelerating the development of new chiral ligands.

Design of New Functional Materials incorporating this compound Scaffolds

The unique structure of this compound, featuring a tertiary amine and a terminal alkyne, makes it an attractive scaffold for the development of new functional materials. The propargylamine motif itself is a precursor to a variety of important nitrogen-containing heterocycles, such as pyrroles, quinolines, and imidazoles, which have broad applications in medicinal chemistry and materials science. rsc.orgnih.gov

The terminal alkyne group is particularly valuable as a chemical handle for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows the this compound scaffold to be easily and covalently attached to polymers, surfaces, or biomolecules. This could lead to the creation of new materials with tailored properties, such as:

Polymeric materials: Incorporation into polymer backbones or as side chains could yield materials with specific catalytic, light-harvesting, or recognition properties. researchgate.net

Functionalized Surfaces: Grafting the molecule onto surfaces could be used to modify their chemical properties for applications in sensing or chromatography.

Metal-Organic Frameworks (MOFs): The amine and alkyne functionalities could serve as part of an organic linker in the synthesis of MOFs, creating porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. researchgate.net

Future research will explore these possibilities, leveraging the versatile chemical nature of the this compound scaffold to build the next generation of advanced functional materials.

Q & A

Q. What synthetic methodologies are commonly employed for preparing secondary amines like N-Benzyl-N-methylhept-2-yn-1-amine?

Methodological Answer: Reductive amination is a widely used strategy for synthesizing secondary amines. This involves reacting aldehydes/ketones with primary or secondary amines under hydrogenation conditions. For example, Pd/NiO catalysts (1.1 wt%) in hydrogen atmospheres at 25°C have achieved high yields (84–98%) for structurally similar amines like N-benzylnaphthalen-1-amine . Key steps include:

Q. How can researchers validate the structural integrity of N-Benzyl-N-methylhept-2-amine derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons) and δ 2.1–3.0 ppm (N-methyl groups) are diagnostic.

- Comparative analysis : Cross-check chemical shifts with databases like NIST Standard Reference Data .

- Purity assessment : Coupling with HPLC or GC-MS ensures no residual solvents or byproducts .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use P95 respirators for particulate protection and nitrile gloves to avoid dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Avoid drainage systems; neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in reductive amination?

Methodological Answer:

- Catalyst tuning : Replace Pd/NiO with Ni complexes (e.g., bis(1,5-cyclooctadiene)nickel) for enhanced selectivity in sterically hindered amines .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in multi-step syntheses .

- Temperature control : Lower temperatures (e.g., 25°C) minimize side reactions like over-reduction .

Q. How should researchers resolve conflicting NMR data for tertiary amines with complex substituents?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzyl vs. alkyne protons).

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific groups in crowded spectra .

- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using NIST’s InChIKey databases) .

Q. Are alternative catalytic systems viable for synthesizing this compound?

Methodological Answer:

- Nickel catalysis : Ligand design (e.g., acenaphthimidazolium salts) enables C–N coupling in aryl chloride substrates, bypassing hydrogenation .

- Photoredox systems : Visible-light-driven catalysts (e.g., aminoaniline photocages) offer mild conditions for sensitive alkyne groups .

- Enzymatic approaches : Lipases or transaminases may provide enantioselective routes, though scalability remains challenging .

Q. What thermodynamic factors influence the stability of this compound during storage?

Methodological Answer:

- ΔrH° analysis : Use calorimetry to measure enthalpy changes during decomposition (e.g., exothermic peaks indicate instability) .

- Moisture sensitivity : Store under inert gas (argon) to prevent hydrolysis of the alkyne moiety.

- Light exposure : UV/Vis data (λmax ~255 nm) suggest photodegradation risks; use amber vials .

Q. How can impurity profiles be rigorously characterized in amine derivatives?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., unreacted aldehydes) with high sensitivity .

- Ion chromatography : Quantify ionic byproducts (e.g., chloride salts from HCl workup) .

- Reference standards : Compare retention times and fragmentation patterns with certified materials (e.g., Cayman Chemical’s analytical standards) .

Notes

- Methodology Focus : Emphasized experimental design, analytical troubleshooting, and advanced optimization.

- Safety Compliance : Integrated OSHA and EU standards for PPE and hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.